Cas no 118081-34-8 (Ceftibuten dihydrate)
Ceftibuten dihydrate structure
Product Name:Ceftibuten dihydrate
Numero CAS:118081-34-8
MF:C15H18N4O8S2
MW:446.455420970917
MDL:MFCD00864918
CID:63334
PubChem ID:5282241
Update Time:2025-04-18
Ceftibuten dihydrate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ceftibuten dihydrate
- Sch-39720
- (+)-(6R,7R)-7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxy-2-butenamide]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- Sch-39720 dihydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrate
- Cetb
- Cedax
- D02121
- Seftem
- Cedax-13C3
- Cedax (tn)
- S 7432-13C3
- Seftem (tn)
- Ceftibuten (jp15)
- Ceftibuten (dihydrate)
- ceftibuten.2H2O
- Isocef
- 62F4443RWP
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azab
- (6R,7R)-7-(((Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- SCHEMBL159144
- CEFTIBUTEN DIHYDRATE [VANDF]
- Q27116185
- CEFTIBUTEN DIHYDRATE [MI]
- CEFTIBUTEN DIHYDRATE [WHO-DD]
- HY-B0698A
- CEFTIBUTEN HYDRATE [JAN]
- Ceftibuten hydrate (JP17)
- (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6.ALPHA.,7.BETA.(Z)))-
- 1ST162942W
- 118081-34-8
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid--water (1/2)
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6alpha,7beta(Z)))-
- (6R,7R)-7-((2Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enoylamino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- AKOS025149353
- CHEBI:34618
- CEFTIBUTEN DIHYDRATE [ORANGE BOOK]
- MFCD08141796
- CCG-269195
- A803878
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
- cis-Ceftibuten dihydrate
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- UNII-62F4443RWP
- CS-4518
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
- s3623
- DA-51758
- Ceftibuten hydrate (JP18)
-
- MDL: MFCD00864918
- Inchi: 1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
- Chiave InChI: SSWTVBYDDFPFAF-DKOGRLLHSA-N
- Sorrisi: S1CC=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(=C\CC(=O)O)/C1=CSC(N)=N1)=O)=O.O.O
Proprietà calcolate
- Massa esatta: 446.05700
- Massa monoisotopica: 446.05660589g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 29
- Conta legami ruotabili: 6
- Complessità: 755
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 219
Proprietà sperimentali
- Colore/forma: No data available
- Punto di fusione: >180°C (dec.)
- Punto di ebollizione: 966.4°C at 760 mmHg
- Punto di infiammabilità: No data available
- Solubilità: 生物体外In Vitro:DMSO溶解度≥ 35 mg/mL(78.39 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 234.92000
- LogP: 0.73320
- Pressione di vapore: No data available
Ceftibuten dihydrate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ceftibuten dihydrate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S3623-25mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 25mg |
¥1040.8 | 2023-09-15 | |
| ChemScence | CS-4518-10mg |
Ceftibuten (dihydrate) |
118081-34-8 | ≥98.0% | 10mg |
$60.0 | 2022-04-28 | |
| ChemScence | CS-4518-50mg |
Ceftibuten (dihydrate) |
118081-34-8 | ≥98.0% | 50mg |
$170.0 | 2022-04-28 | |
| ChemScence | CS-4518-100mg |
Ceftibuten (dihydrate) |
118081-34-8 | ≥98.0% | 100mg |
$260.0 | 2022-04-28 | |
| TRC | C212700-10mg |
Ceftibuten dihydrate |
118081-34-8 | 10mg |
85.00 | 2021-08-15 | ||
| TRC | C212700-25mg |
Ceftibuten dihydrate |
118081-34-8 | 25mg |
175.00 | 2021-08-15 | ||
| TRC | C212700-50mg |
Ceftibuten Dihydrate |
118081-34-8 | 50mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C212700-100mg |
Ceftibuten Dihydrate |
118081-34-8 | 100mg |
$ 92.00 | 2023-04-18 | ||
| TRC | C212700-250mg |
Ceftibuten Dihydrate |
118081-34-8 | 250mg |
$ 167.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873339-10mg |
Ceftibuten dihydrate |
118081-34-8 | >98% | 10mg |
¥451.80 | 2022-09-29 |
Ceftibuten dihydrate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:118081-34-8)Ceftibuten dihydrate
Numero d'ordine:A803878
Stato delle scorte:in Stock
Quantità:50mg/100mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:41
Prezzo ($):213.0/288.0
Email:sales@amadischem.com
Ceftibuten dihydrate Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
118081-34-8 (Ceftibuten dihydrate) Prodotti correlati
- 97519-39-6(ceftibuten)
- 79350-10-0((6R-trans)-7-(2-Amino-4-thiazolyl)acetylamino-3-ethenyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid)
- 97519-40-9((E)-Ceftibuten Dihydrate)
- 135889-00-8(Cefcapene)
- 152824-70-9(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-penten-1-yl]amino]-8-oxo-,sodium salt (1:1), (6R,7R)-)
- 873945-84-7(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester,(6R,7R)-, compd. with 2-propanol)
- 147816-24-8(Cefcapene pivoxil hydrochloride hydrate)
- 105889-45-0(Cefcapene pivoxil)
- 147816-23-7(Cefcapene pivoxil hydrochloride)
- 873945-95-0(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester,(6R,7R)-, compd. with 2-butanone (1:1))
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:118081-34-8)Ceftibuten dihydrate
Purezza:99%/99%
Quantità:50mg/100mg
Prezzo ($):213.0/288.0